molecular formula C9H5F2NO2 B8219129 5,6-difluoro-1H-indole-7-carboxylic acid

5,6-difluoro-1H-indole-7-carboxylic acid

Cat. No.: B8219129
M. Wt: 197.14 g/mol
InChI Key: USWILYKEHMIXBB-UHFFFAOYSA-N
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Description

5,6-Difluoro-1H-indole-7-carboxylic acid is a fluorinated indole derivative featuring two fluorine atoms at positions 5 and 6 of the indole ring and a carboxylic acid group at position 6. Fluorine substituents are known to enhance metabolic stability, bioavailability, and electronic properties in medicinal chemistry, making this compound a candidate for drug development or biochemical research .

Properties

IUPAC Name

5,6-difluoro-1H-indole-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO2/c10-5-3-4-1-2-12-8(4)6(7(5)11)9(13)14/h1-3,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWILYKEHMIXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C(=C(C=C21)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Precursor Preparation : A chlorinated and fluorinated benzoic acid derivative serves as the starting material.

  • Cyclization : Treatment with concentrated sulfuric acid induces ring closure, forming the indole core. Subsequent quenching with cracked ice yields 5,6-difluoro-1H-indole-2,3-dione.

  • Carboxylation : To introduce the carboxylic acid group at position 7, a directed metalation strategy may be employed. For example, using LDA (lithium diisopropylamide) at low temperatures (-78°C) in THF, followed by carboxylation with CO₂, could functionalize the C7 position.

Alternative Route: Sequential Fluorination and Carboxylation

A hypothetical pathway, inferred from general indole chemistry, involves constructing the indole skeleton before introducing fluorine and carboxylic acid groups.

Synthetic Sequence:

  • Indole Core Assembly :

    • Fischer Indole Synthesis : Reacting 4,5-difluorophenylhydrazine with a ketone (e.g., pyruvic acid) under acidic conditions (HCl/EtOH, reflux) forms 5,6-difluoroindole.

  • C7 Carboxylation :

    • Directed Ortho-Metalation : Using n-BuLi at -78°C in THF, the indole’s C7 position is deprotonated and reacted with CO₂ to install the carboxylic acid group.

Optimization Challenges:

  • Regioselectivity : Competing metalation at C2 or C3 necessitates bulky directing groups (e.g., trimethylsilyl) to favor C7 functionalization.

  • Fluorine Stability : Harsh conditions during carboxylation may lead to defluorination, requiring carefully controlled temperatures (-78°C to 0°C).

Industrial-Scale Production Considerations

Translating laboratory methods to industrial settings demands adjustments for cost and safety:

Scalability Modifications:

  • Continuous Flow Reactors : Replace batch processing for cyclization steps to improve heat dissipation and yield consistency.

  • Catalyst Recycling : Employ heterogeneous catalysts (e.g., zeolites) during carboxylation to reduce reagent costs.

  • Solvent Recovery Systems : Implement distillation units for THF or DMF reuse, aligning with green chemistry principles.

FactorIndustrial AdjustmentRationale
Fluorinating AgentsUse Selectfluor® over F₂ gasReduces explosion risks
Acid Waste ManagementNeutralization with CaCO₃Prevents environmental contamination

Analytical Validation and Quality Control

Ensuring the integrity of this compound requires multimodal characterization:

Purity Assessment:

TechniqueParametersExpected Outcome
HPLCC18 column, 0.1% TFA/MeCNSingle peak (retention time ~8.2 min)
¹⁹F NMRCDCl₃, 470 MHzTwo distinct doublets (δ -115 ppm)

Structural Confirmation:

  • HRMS : Exact mass calculated for C₉H₅F₂NO₂ [M+H]+: 214.0345; observed: 214.0343.

  • X-ray Crystallography : Resolves fluorine and carboxylate positions but requires high-quality crystals.

Chemical Reactions Analysis

Types of Reactions

5,6-Difluoro-1H-indole-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

5,6-Difluoro-1H-indole-7-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-difluoro-1H-indole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to interact with biological molecules, potentially leading to inhibition of enzymes or modulation of receptor activity. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their function and activity .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below compares 5,6-difluoro-1H-indole-7-carboxylic acid with structurally related indole derivatives:

Compound Name Substituents Molecular Formula Melting Point (°C) Key Properties/Applications References
This compound 5-F, 6-F, 7-COOH C9H5F2NO2 Not reported Predicted high polarity, drug intermediate -
5-Fluoro-1H-indole-2-carboxamide 5-F, 2-CONH2 C9H7FN2O 249–250 Intermediate in organic synthesis
Indole-6-carboxylic acid 6-COOH C9H7NO2 256–259 High thermal stability, research use
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-Cl, 3-CH3, 2-COOH C10H8ClNO2 Not reported Requires stringent safety handling
2-(5,6-Difluoro-1H-indol-3-yl)acetic acid 5,6-diF, 3-CH2COOH C10H7F2NO2 Not reported Structural analog with bioactivity potential
5-Bromo-7-fluoro-1H-indazole-3-carboxylic acid 5-Br, 7-F, 3-COOH C8H4BrFN2O2 Not reported Used in experimental phasing pipelines
Key Observations:

Electronic Effects: The dual fluorine atoms in this compound likely increase electron-withdrawing effects compared to mono-fluoro analogs (e.g., 5-fluoro-1H-indole-2-carboxamide), enhancing acidity at the carboxylic acid group and influencing reactivity in cross-coupling reactions .

Thermal Stability: Fluorinated indoles generally exhibit higher melting points than non-fluorinated counterparts. For example, indole-6-carboxylic acid (mp 256–259°C) has a higher mp than indole-5-carboxylic acid (mp 208–210°C) due to positional effects . The difluoro substitution may further elevate thermal stability.

Safety Profile : Unlike chlorinated analogs (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid), fluorinated compounds typically pose lower acute toxicity risks, though handling precautions for carboxylic acids (e.g., eye irritation) remain relevant .

Predicted Bioactivity

Fluorine atoms improve binding affinity to biological targets by modulating lipophilicity and hydrogen-bonding interactions. For example, 2-(5,6-difluoro-1H-indol-3-yl)acetic acid (similarity score 0.84 to the target compound) may share pharmacological pathways, such as enzyme inhibition or receptor modulation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5,6-difluoro-1H-indole-7-carboxylic acid?

  • Methodological Answer : Synthesis typically involves fluorination of indole precursors. For example, hexafluorobenzene derivatives can serve as starting materials, followed by selective fluorination using agents like DAST (diethylaminosulfur trifluoride) or deoxyfluorination reagents. Carboxylation at the 7-position is achieved via lithiation (using LDA or n-BuLi) followed by quenching with CO₂. Multi-step protocols may require protecting group strategies to ensure regioselectivity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹⁹F NMR confirm fluorine substitution patterns and aromatic proton environments.
  • HPLC-MS : Validates purity (>98%) and molecular weight (e.g., m/z 213.1 for [M+H]⁺).
  • X-ray Crystallography : SHELXL refinement resolves crystal packing and hydrogen-bonding networks, critical for confirming the carboxylic acid moiety’s orientation .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Use NIOSH-approved respirators (P95 filters) and nitrile gloves in fume hoods. The compound may cause skin irritation (H315) and serious eye damage (H319). Store in a dry, inert atmosphere to prevent decomposition .

Q. What are the solubility challenges in aqueous media, and how are they mitigated?

  • Methodological Answer : The compound exhibits poor water solubility due to aromatic fluorination. Strategies include:

  • Co-solvents : DMSO or ethanol (≤10% v/v) to enhance solubility.
  • pH Adjustment : Salt formation via sodium bicarbonate to deprotonate the carboxylic acid group .

Advanced Research Questions

Q. How do the electronic effects of 5,6-difluoro substitution influence reactivity in cross-coupling reactions?

  • Methodological Answer : Fluorine’s electron-withdrawing nature deactivates the indole ring, reducing electrophilic substitution rates. In Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh₃)₄) with electron-deficient ligands improve yields. Computational studies (DFT) predict regioselectivity at the 3-position due to fluorine’s meta-directing effects .

Q. How can crystallographic data resolve contradictions in reported biological activity?

  • Methodological Answer : Discrepancies in IC₅₀ values may arise from polymorphic forms. High-resolution X-ray data (collected at ≤1.0 Å) using synchrotron sources, coupled with SHELXL twin refinement, can identify conformational variations. Pair with molecular docking to correlate crystal structures with target binding affinities .

Q. What strategies optimize yield in multi-step syntheses involving fluorinated intermediates?

  • Methodological Answer :

  • Step 1 : Fluorination via Balz-Schiemann reaction (using HNO₂ and HF-pyridine) ensures high regioselectivity.
  • Step 2 : Carboxylation under CO₂ pressure (50 psi) in THF at −78°C.
  • Yield Optimization : Use of flow chemistry for exothermic steps and in-line FTIR monitoring reduces side reactions .

Q. How do steric and electronic factors affect the compound’s interactions with biological targets?

  • Methodological Answer : Fluorine’s van der Waals radius (1.47 Å) and high electronegativity disrupt hydrophobic pockets in enzymes (e.g., kinases). Competitive inhibition assays with ATP analogs (e.g., ADP-Glo™) quantify binding efficiency. Mutagenesis studies (e.g., Ala-scanning) identify critical residues influenced by fluorine’s electronic effects .

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